(3-甲基哌啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

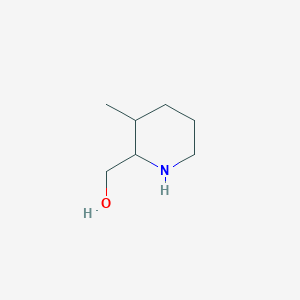

“(3-Methylpiperidin-2-yl)methanol” is a chemical compound that is used in the field of cancer research . It is an important synthetic fragment for designing drugs .

Synthesis Analysis

Piperidine derivatives, including “(3-Methylpiperidin-2-yl)methanol”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of “(3-Methylpiperidin-2-yl)methanol” is represented by the InChI code 1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 . This indicates that the compound has a molecular weight of 129.2 .

Chemical Reactions Analysis

Piperidines, including “(3-Methylpiperidin-2-yl)methanol”, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .

Physical And Chemical Properties Analysis

“(3-Methylpiperidin-2-yl)methanol” is a liquid at room temperature .

科学研究应用

Biocatalytic Transamination

(3-Methylpiperidin-2-yl)methanol: has been utilized in the synthesis of complex organic compounds through biocatalytic transamination processes . This involves the transfer of an amino group from a donor to a recipient molecule, often facilitated by enzymes known as transaminases. This method is particularly valuable in pharmaceutical synthesis for the production of chiral amines.

Trigeneration Model in Energy Production

This compound plays a role in novel trigeneration models that use landfill gas upgrading processes and waste heat recovery . In such models, methanol serves as a key component in the production of energy, desalinated water, and oxygen, showcasing its versatility in sustainable energy solutions.

Pharmacological Applications

Piperidine derivatives, including (3-Methylpiperidin-2-yl)methanol , are significant in the pharmaceutical industry . They are present in various classes of drugs, including anticancer agents, Alzheimer’s disease therapy, antibiotics, and analgesics. The compound’s role in the synthesis of these derivatives underlines its importance in medical research and drug development.

Organic Synthesis

The compound is also a valuable building block in organic synthesis, particularly in the formation of heterocycles containing both piperidine and pyridine rings . Its use in such syntheses is crucial due to the biological activity of these heterocycles, which are often found in pharmaceuticals.

Industrial Applications

In the industrial sector, (3-Methylpiperidin-2-yl)methanol is available from various suppliers for use in research and development . It serves as a reagent in the synthesis of more complex chemical entities, highlighting its utility in various chemical manufacturing processes.

未来方向

Piperidine derivatives, including “(3-Methylpiperidin-2-yl)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

作用机制

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of (3-Methylpiperidin-2-yl)methanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific targets and mode of action

属性

IUPAC Name |

(3-methylpiperidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBACMNDDHGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpiperidin-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)